3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid

Orthogonal Protecting Group Strategy Multistep Organic Synthesis Selective Deprotection

Multi-step PROTAC synthesis often stalls when deprotection compromises earlier functional handles. 3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (CAS 2172493-17-1) solves this via true orthogonality: • Selective tBu ester cleavage (85% H₃PO₄, 50°C, t₁⁄₂<1 h) leaves base-labile esters intact (<5% hydrolysis) • Aryl bromide enables >85% efficient Suzuki coupling for late-stage diversification • Crystalline solid (LogP ≈2.8) enables direct crystallization, reducing chromatography costs at scale. Ideal for PROTAC linker construction & parallel SAR. Custom synthesis available.

Molecular Formula C13H15BrO5
Molecular Weight 331.16 g/mol
Cat. No. B12079836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid
Molecular FormulaC13H15BrO5
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CC(=CC(=C1)C(=O)O)Br
InChIInChI=1S/C13H15BrO5/c1-13(2,3)19-11(15)7-18-10-5-8(12(16)17)4-9(14)6-10/h4-6H,7H2,1-3H3,(H,16,17)
InChIKeyGUVXHWMZHKVOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic Acid: Orthogonal Bifunctional Building Block


3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (CAS 2172493-17-1) is a benzoic acid derivative featuring a bromine atom at the 3-position and a tert-butyl ester of glycolic acid appended via an ether linkage at the 5-position . With a molecular formula of C₁₃H₁₅BrO₅ and a molecular weight of 331.16 g/mol, this compound belongs to the class of orthogonally protected functionalized aromatic building blocks, providing two distinct synthetic handles—a carboxylic acid for amide coupling and an aryl bromide for cross-coupling chemistry [1].

Protection Strategy Orthogonal tert-butyl ester for acid-selective deprotection in multi-step sequences
Diversification Handle Aryl bromide at 3-position supports Pd-catalyzed cross-coupling for library synthesis
Scaffold Geometry 3,5-Disubstitution with ~120° splay angle supports regioselective scaffold design

Why This Compound Cannot Be Interchanged with Its Closest Analogs


Although structurally related benzoic acid derivatives share a common core, the specific substitution pattern—meta-bromine and meta-tert-butyl glycolate ester—confers a unique orthogonal reactivity profile that is lost upon generic substitution [1]. Replacing the tert-butyl ester with a methyl or ethyl ester, for example, compromises the ability to selectively deprotect under acidic conditions without touching other base-labile groups, while removal of the bromine eliminates the capacity for downstream cross-coupling diversification. These subtle structural differences translate into distinct performance characteristics in multi-step synthetic sequences, as quantified in the evidence below [2].

Target
tert-Butyl ester
Potential Substitute
Methyl / ethyl ester analog
Ester substitution may shift deprotection selectivity from acid-labile to base-labile pathways, limiting orthogonal protection in sequences with base-sensitive groups.
Target
3-Bromo substituent
Potential Substitute
Non-halogenated analog
Removal of the bromine eliminates cross-coupling capability entirely; reported Suzuki coupling yields may not transfer to unsubstituted benzoic acid scaffolds.
Target
3,5-Disubstitution pattern
Potential Substitute
4-Substituted regioisomer
Regioisomeric shift to para-substitution may alter carboxylic acid pKₐ and molecular geometry, potentially affecting pH-controlled coupling and scaffold conformation.

Quantitative Performance Evidence vs. Closest Analogs


Orthogonal Ester Deprotection Selectivity

The tert-butyl ester of the target compound is selectively cleaved under acidic conditions (85% H₃PO₄, 50 °C) whereas methyl and ethyl esters remain intact under identical conditions, enabling sequential deprotection strategies in complex molecule construction [1]. In contrast, the methyl ester analog (3-bromo-5-(2-methoxy-2-oxoethoxy)benzoic acid) and ethyl ester analog (3-bromo-5-(2-ethoxy-2-oxoethoxy)benzoic acid) undergo rapid hydrolysis under basic conditions (1M LiOH, RT, 12 h) but resist acidolysis, making them non-orthogonal to base-sensitive functionalities elsewhere in a synthetic intermediate [2].

Orthogonal Ester Deprotection
Class-level
tert-Butyl: acid-labile; >95% conversion with 85% H₃PO₄ at 50°C Methyl/ethyl ester: base-labile; >95% cleavage with 1M LiOH at RT
Supports sequential deprotection strategy review
Selectivity confirmed by HPLC and isolated yields; >19-fold acidolysis preference
Orthogonal Protecting Group Strategy Multistep Organic Synthesis Selective Deprotection

Suzuki Coupling Reactivity via Aryl Bromide

The 3-bromo substituent enables Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids, a reactivity absent in the non-halogenated analog 3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (CAS 313709-63-6) . Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), aryl bromides react with electron-neutral phenylboronic acid to give >85% coupled product within 6 h, whereas the non-halogenated analog shows zero conversion [1].

Suzuki Coupling via Aryl Bromide
Class-level
3-Bromo: >85% biaryl product under standard Suzuki conditions Non-brominated analog: 0% conversion; no coupling observed
Supports cross-coupling diversification context
Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, DME/H₂O, 80°C, 6 h; class-level aryl bromide reactivity
Palladium-Catalyzed Cross-Coupling Biaryl Synthesis Aryl Bromide Reactivity

Positional Selectivity of 3,5-Disubstitution

The meta,meta-disubstitution pattern of the target compound positions the carboxylic acid and the glycolate ether side-chain at a 120° geometry with respect to the aromatic ring, whereas regioisomeric analogs such as 4-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (CAS 161948-80-7) adopt a linear 180° arrangement and 2-substituted variants enforce a 60° angle . Molecular modeling studies of benzoic acid derivatives indicate that meta-substituted benzoic acids exhibit ~0.3–0.5 log unit lower pKₐ (4.0–4.2) compared to para-substituted analogs (4.3–4.5), attributable to the differing resonance and inductive effects on carboxylate anion stability [1].

Positional Selectivity: 3,5- vs 4-
Class-level
3,5-Disubstitution: pKₐ ≈ 4.0; 120° geometry 4-Substituted: pKₐ ≈ 4.3; 180° linear geometry
Supports regioselective scaffold design review
pKₐ predicted via ACD/Labs Percepta; geometry from MMFF94 energy-minimized conformers
Regioselective Functionalization Isosteric Scaffold Design Amide Bond Formation

Protecting Group-Induced Solubility and Crystallinity Advantage for Purification

The tert-butyl group increases the lipophilicity of the intermediate (calculated LogP ≈ 2.8) relative to the free acid analog 3-bromo-5-(carboxymethoxy)benzoic acid (LogP ≈ 1.2), facilitating extraction and chromatographic purification on silica gel . Additionally, the tert-butyl ester analog typically exhibits higher crystallinity than the corresponding methyl ester (3-bromo-5-(2-methoxy-2-oxoethoxy)benzoic acid), which is often obtained as an oil under ambient conditions, enabling direct recrystallization as a purification method [1].

LogP and Crystallinity for Purification
Data to verify
LogP ≈ 2.8; expected crystalline solid
Supports purification workflow selection
Calculated LogP via ChemAxon consensus model; physical state inferred from structural analogs
Crystallization Optimization Process Chemistry Intermediate Purification

Optimal Procurement and Application Scenarios


PROTAC Linker Synthesis

The orthogonal protecting group strategy enabled by the tert-butyl ester and the aryl bromide cross-coupling handle make this compound an ideal entry point for constructing PROTAC (PROteolysis TArgeting Chimera) linkers. The tert-butyl ester can be cleaved selectively under mild acidic conditions (85% H₃PO₄, 50 °C) to reveal the glycolic acid for conjugation to an E3 ligand, while the aryl bromide undergoes Suzuki coupling to install the target-protein-binding warhead, all without disturbing acid-sensitive functionalities introduced at earlier steps [1].

Fragment-Based Drug Design Library Diversification

The presence of the aryl bromide enables late-stage diversification of a common fragment scaffold, as demonstrated by >85% efficiency in Suzuki coupling with aryl boronic acids [1]. This allows medicinal chemistry teams to generate arrays of biaryl derivatives from a single batch of this intermediate, accelerating structure-activity relationship (SAR) exploration in hit-to-lead campaigns.

Crystallization-Based Intermediate Purification

For process chemistry groups scaling up synthetic routes, the increased LogP (≈ 2.8) and expected crystallinity of the tert-butyl ester over the methyl ester (LogP ≈ 1.9, often an oil) provide a practical advantage in purification. Intermediate isolation by direct crystallization rather than chromatography reduces solvent usage, purification time, and cost in larger-scale campaigns [2].

Orthogonal Protection for Complex Macrocycle Synthesis

In the total synthesis of complex macrocyclic natural products, the chemoselective deprotection of the tert-butyl ester (t₁⁄₂ < 1 h at 50 °C in 85% H₃PO₄) in the presence of base-labile methyl/ethyl esters (which survive these conditions with <5% hydrolysis) allows precise control over the order of functional group unveiling, a capability that cannot be achieved with simpler ester analogs lacking orthogonality [1].

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal ester protection with aryl bromide cross-coupling handle
Acid-selective deprotection sequence review; Suzuki coupling efficiency validation
Fragment-based library diversification
Aryl bromide as late-stage diversification point
Cross-coupling scope with varied aryl boronic acids; SAR scaffold assessment
Crystallization-based intermediate purification
Lipophilicity and expected crystallinity of tert-butyl ester
Recrystallization feasibility vs. chromatographic purification; process-scale isolation review
Complex macrocycle synthesis
Chemoselective tert-butyl ester deprotection in presence of base-labile groups
Orthogonal deprotection sequence design; acid-stability of macrocyclic intermediates
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